molecular formula C23H24N4O3 B11620211 2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide

2-{(4Z)-2,5-dioxo-4-[4-(pyrrolidin-1-yl)benzylidene]imidazolidin-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B11620211
M. Wt: 404.5 g/mol
InChI Key: XISXECGJUXYLRI-ZHZULCJRSA-N
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Description

2-[(4Z)-2,5-DIOXO-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes an imidazolidinone ring, a pyrrolidine group, and a phenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Z)-2,5-DIOXO-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Imidazolidinone Ring: This is achieved by the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.

    Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, where a phenyl derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of high-throughput screening techniques can also aid in optimizing reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(4Z)-2,5-DIOXO-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and Lewis acid catalysts.

Major Products

Scientific Research Applications

2-[(4Z)-2,5-DIOXO-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4Z)-2,5-DIOXO-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4Z)-2,5-DIOXO-4-{[4-(MORPHOLIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE
  • 2-[(4Z)-2,5-DIOXO-4-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[(4Z)-2,5-DIOXO-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(4Z)-2,5-dioxo-4-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H24N4O3/c1-16-6-2-3-7-19(16)24-21(28)15-27-22(29)20(25-23(27)30)14-17-8-10-18(11-9-17)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,24,28)(H,25,30)/b20-14-

InChI Key

XISXECGJUXYLRI-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)N4CCCC4)/NC2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCCC4)NC2=O

Origin of Product

United States

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